5-(cyclohex-1-en-1-yl)pyridin-2-amine
Description
5-(Cyclohex-1-en-1-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted at the 5-position with a cyclohexene moiety and an amine group at the 2-position.
Properties
IUPAC Name |
5-(cyclohexen-1-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYPLROKMSDVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclohex-1-en-1-yl)pyridin-2-amine can be achieved through multicomponent reactions involving malononitrile, hydrogen sulfide, aldehydes, and alkylating agents . The reaction typically involves the formation of intermediate compounds, which then undergo cyclization and other transformations to yield the target compound. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar multicomponent reactions with optimized conditions for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(cyclohex-1-en-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce cyclohexyl derivatives.
Scientific Research Applications
5-(cyclohex-1-en-1-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(cyclohex-1-en-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 5-(cyclohex-1-en-1-yl)pyridin-2-amine with three structurally related pyridin-2-amine derivatives:
Key Observations:
- Lipophilicity : The cyclohexene substituent in the target compound introduces moderate lipophilicity compared to the polar pyrrolidine and azepane groups in analogs .
- Molecular Weight : The target compound (174.24 g/mol) is lighter than KRC-108 (401.47 g/mol), a TrkA kinase inhibitor with a bulkier structure .
Biological Activity
5-(Cyclohex-1-en-1-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Overview
This compound features a pyridine ring substituted with a cyclohexene moiety and an amine group. The presence of these functional groups contributes to its chemical reactivity and biological profile. The compound can be represented structurally as follows:
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily focusing on antimicrobial and anti-inflammatory properties. The following sections detail these activities:
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound typically range from 0.2 to 1.5 µg/mL, indicating potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 0.8 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been evaluated for its anti-inflammatory potential. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary research suggests that the amine group plays a crucial role in binding to specific enzymes or receptors, influencing various biological pathways.
Binding Studies
Studies utilizing molecular docking simulations have indicated that the compound interacts with targets such as:
- Cyclooxygenase (COX) enzymes
- Lipoxygenase pathways
These interactions may explain its observed anti-inflammatory effects and support further exploration into its therapeutic applications.
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced bacterial counts in infected animal models, showcasing its potential as an antibacterial agent in clinical settings.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in models of arthritis. Results showed a marked decrease in swelling and pain, suggesting its utility in managing chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
